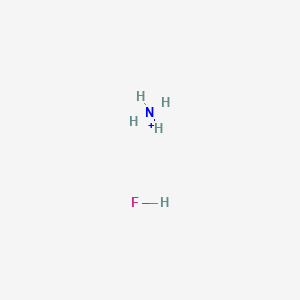

Azanium hydrofluoride

Description

Azanium hydrofluoride (NH₄HF₂), also known as ammonium bifluoride, is a white crystalline compound formed by the reaction of ammonia with hydrofluoric acid (HF). It exists as a double salt of ammonium fluoride (NH₄F) and HF, combining the properties of both. This compound is highly soluble in water and decomposes upon heating, releasing HF gas . It is widely used in industrial processes, including glass etching, metal surface treatment, and fluorination reactions, due to its ability to provide fluoride ions under controlled conditions . Its lower volatility compared to HF makes it a safer alternative in many applications .

Properties

Molecular Formula |

FH5N+ |

|---|---|

Molecular Weight |

38.045 g/mol |

IUPAC Name |

azanium;hydrofluoride |

InChI |

InChI=1S/FH.H3N/h1H;1H3/p+1 |

InChI Key |

LDDQLRUQCUTJBB-UHFFFAOYSA-O |

Canonical SMILES |

[NH4+].F |

Origin of Product |

United States |

Scientific Research Applications

Semiconductor Manufacturing

Ammonium fluoride is widely used in the semiconductor industry as an etching agent. It helps in the fabrication of integrated circuits by selectively removing materials from silicon wafers. The compound's ability to form complexes with metal ions enhances its effectiveness in this application .

Glass Manufacturing

In glass production, ammonium fluoride acts as a fluxing agent, lowering the melting point of silica and improving the workability of glass products. Its use in glass etching also allows for the creation of decorative patterns on glass surfaces .

Wood Preservation

Ammonium fluoride is employed as a wood preservative due to its fungicidal properties. It protects wood from decay and insect damage, making it valuable in construction and furniture manufacturing .

Textile Industry

In textiles, ammonium fluoride is utilized during dyeing and finishing processes. It aids in the fixation of dyes on fabrics, enhancing color retention and durability .

Mineral Processing

Recent studies have demonstrated that ammonium fluoride can significantly enhance the leaching efficiency of manganese from low-grade ores during ammonia leaching processes. A study indicated that adding ammonium fluoride improved manganese extraction rates under optimized conditions, such as a leaching temperature of 30 °C and an ammonium fluoride concentration of 8% .

Case Study: Manganese Leaching

- Objective : To increase manganese leaching efficiency from rhodochrosite calcine.

- Method : Ammonia leaching with varying concentrations of ammonium fluoride.

- Results : The addition of 8% ammonium fluoride resulted in higher manganese extraction compared to processes without it.

Chemical Analysis

Ammonium fluoride plays a critical role in analytical chemistry, particularly in the preparation of samples for heavy metal analysis in environmental studies. Its ability to form stable complexes with metal ions facilitates accurate measurements of contaminants in wastewater and sludge samples .

Data Table: Heavy Metal Recovery Using Ammonium Fluoride

| Heavy Metal | Concentration (mg/kg) | Recovery (%) |

|---|---|---|

| Cadmium | 12.0 ± 0.1 | 83 |

| Chromium | 144.1 ± 2.0 | 86 |

| Copper | 366.9 ± 3.0 | 103 |

| Nickel | 77.1 ± 1.2 | 85 |

| Lead | 131.5 ± 1.1 | 84 |

| Zinc | 1032.2 ± 3.0 | 101 |

| Mercury | 5.7 ± 0.1 | 97 |

Environmental Remediation

Ammonium fluoride has been investigated for its potential in remediating contaminated sites, particularly those affected by heavy metals and other pollutants. Its ability to mobilize heavy metals from sediments makes it a candidate for environmental cleanup strategies .

Safety Considerations

While ammonium fluoride has numerous applications, it poses safety risks due to its corrosive nature and potential toxicity upon exposure or ingestion. Proper handling protocols must be established to mitigate risks associated with chemical burns or systemic toxicity from accidental exposure .

Chemical Reactions Analysis

Thermal Decomposition

Azanium hydrofluoride decomposes endothermically upon heating, producing ammonia (NH~3~) and hydrogen fluoride (HF):

This equilibrium becomes significant above 165–170°C and requires ammonia pressures >1 atm to stabilize the compound at higher temperatures .

Key Thermal Data:

| Decomposition Stage | Temperature Range (°C) | Enthalpy Change (ΔH, kcal/mol) |

|---|---|---|

| Initial dissociation | 165–170 | +83 (estimated) |

| Complete breakdown | >235 | +60 (estimated) |

Hydrolysis in Aqueous Systems

In water, this compound dissociates to form hydrofluoric acid (HF) and ammonium ions, creating a corrosive equilibrium:

This solution etches glass via reactions with silicon dioxide:

Reactions with Metal Oxides and Hydroxides

This compound reacts with oxides/hydroxides to form fluorometallates. Representative examples include:

Aluminum Oxide Reaction

The hexafluoroaluminate decomposes stepwise at 305°C and 450°C , releasing NH~3~ and HF .

Silicon Dioxide Reaction

The resulting hexafluorosilicate decomposes above 300°C .

Formation of Fluorometallates

This compound reacts with transition metals to yield complex salts. Notable products include:

| Metal | Product | Decomposition Temperature (°C) |

|---|---|---|

| Cu | (NH~4~)~3~CuF~5~ | 200–250 |

| Sn | (NH~4~)~2~SnF~6~·NH~4~F | 320–410 |

| Sc | (NH~4~)~3~ScF~6~ | 260–350 |

These fluorometallates decompose endothermically, mirroring the thermal instability of the parent compound .

Acid-Base Reactions

This compound acts as a weak acid donor in reactions with strong bases:

Comparison with Similar Compounds

Thermodynamic and Environmental Considerations

- Energy Efficiency : NH₄HF₂ reduces process temperatures by 30–50% compared to HF or F₂ in rare-earth metal fluorination, lowering energy consumption .

- Environmental Impact : While NH₄HF₂ still requires careful disposal to prevent HF contamination, its reduced volatility minimizes atmospheric release compared to HF .

Q & A

Q. What are the recommended methods for synthesizing and characterizing azanium hydrofluoride in laboratory settings?

- Methodological Answer : Synthesis typically involves controlled neutralization of hydrofluoric acid with ammonium hydroxide under inert atmospheres to prevent fluoride volatilization . Characterization requires multi-technique validation:

- X-ray diffraction (XRD) for crystallinity assessment (e.g., monoclinic structures with lattice parameters a = 13.893 Å, b = 11.771 Å, c = 22.191 Å as seen in azanium derivatives) .

- NMR spectroscopy (¹⁹F and ¹H) to confirm hydrogen-fluoride bonding patterns and ammonium coordination .

- Thermogravimetric analysis (TGA) to evaluate thermal stability and decomposition thresholds .

Q. How should researchers handle this compound to mitigate health risks during experimentation?

- Methodological Answer :

- Use fume hoods with HEPA filtration to prevent inhalation of hydrogen fluoride vapors .

- Wear acid-resistant gloves (e.g., nitrile) and full-face shields due to its corrosive and reproductive toxicity profiles (LD₅₀ intraperitoneal: 45,246 µg/kg in mice) .

- Implement emergency calcium gluconate protocols for accidental exposure, as fluoride ions bind calcium in tissues .

Q. What analytical techniques are suitable for assessing this compound purity and stoichiometry?

- Methodological Answer :

- Ion chromatography (IC) with conductivity detection to quantify free fluoride ions, ensuring stoichiometric NH₄⁺:HF ratios .

- Karl Fischer titration for moisture analysis, as hygroscopicity can alter composition .

- Mass spectrometry (MS) to detect trace impurities like perfluorinated byproducts (e.g., trifluoroacetates) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for this compound?

- Methodological Answer :

- Conduct dose-response studies across multiple models (e.g., rodent vs. in vitro cell lines) to clarify species-specific effects .

- Use confocal microscopy with fluoride-sensitive probes (e.g., fluorescein derivatives) to map intracellular fluoride distribution, addressing discrepancies in biomarker reliability .

- Apply meta-analysis frameworks to harmonize data from heterogeneous studies, prioritizing peer-reviewed toxicological profiles (e.g., ATSDR/NTP/EPA joint assessments) .

Q. What experimental designs optimize this compound synthesis for high yield and reproducibility?

- Methodological Answer :

- Employ Design of Experiments (DoE) to test variables (e.g., temperature, molar ratios, stirring rates) and identify critical process parameters .

- Use reaction calorimetry to monitor exothermic peaks and prevent runaway reactions during neutralization .

- Validate reproducibility through interlaboratory studies with standardized protocols (e.g., ICH Q2(R1) guidelines) .

Q. How can computational modeling enhance understanding of this compound’s structural and electronic properties?

- Methodological Answer :

- Perform density functional theory (DFT) calculations to model hydrogen-bonding networks and predict vibrational spectra (e.g., IR-active NH₄⁺/HF modes) .

- Use molecular dynamics (MD) simulations to study solvation effects in polar solvents, correlating with experimental solubility data .

- Compare computational results with synchrotron-based X-ray absorption spectroscopy (XAS) for validation .

Q. What methodologies address challenges in quantifying this compound’s environmental persistence?

- Methodological Answer :

- Deploy accelerated aging studies under UV/visible light to simulate photodegradation pathways, analyzing products via LC-MS .

- Use isotope-labeling techniques (e.g., ¹⁸O/²H) to trace fluoride release kinetics in soil/water matrices .

- Integrate geospatial modeling with fluoride deposition data to predict regional ecological impacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.